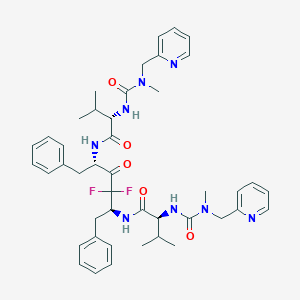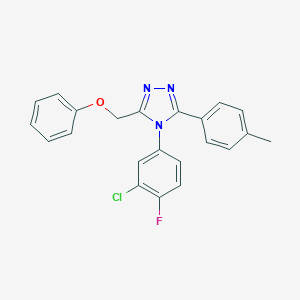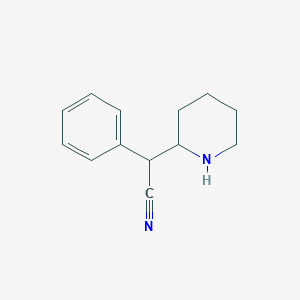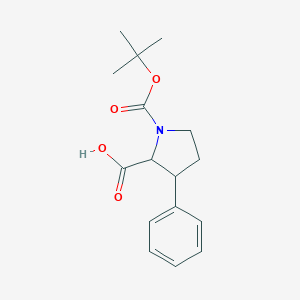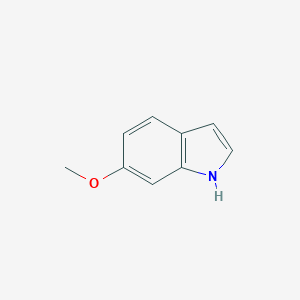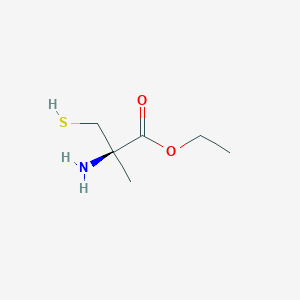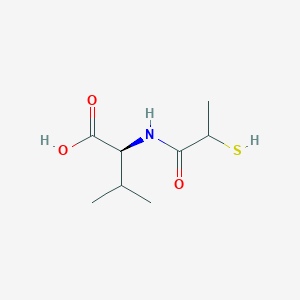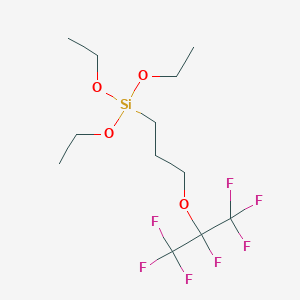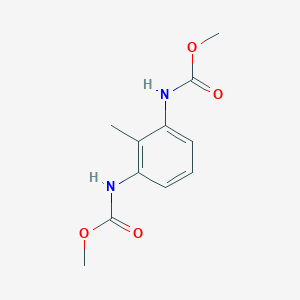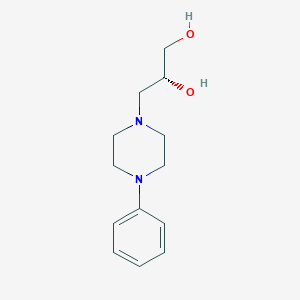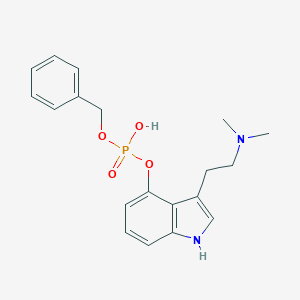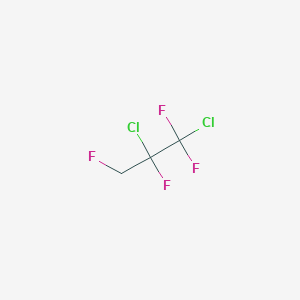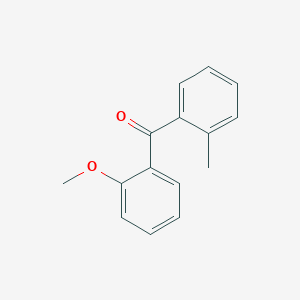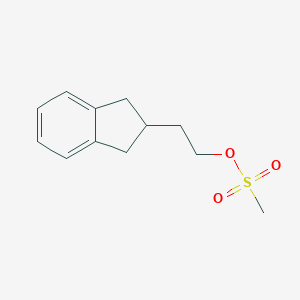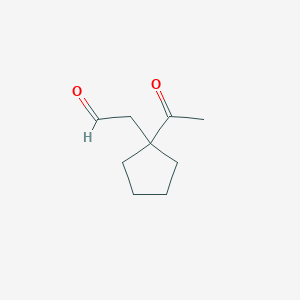
(1-Acetylcyclopentyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Acetylcyclopentyl)acetaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound is a cyclopentyl derivative of acetaldehyde and is commonly used in the synthesis of various organic compounds. In
作用機序
The mechanism of action of (1-Acetylcyclopentyl)acetaldehyde is not fully understood. However, it is known to react with various functional groups such as alcohols, amines, and thiols. This reactivity makes it a useful intermediate in the synthesis of various organic compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (1-Acetylcyclopentyl)acetaldehyde. However, it has been reported to have a low toxicity profile and is not known to cause any significant adverse effects.
実験室実験の利点と制限
(1-Acetylcyclopentyl)acetaldehyde has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity level. However, one of the limitations is its reactivity, which can make it difficult to handle in certain experiments.
将来の方向性
There are several future directions for the use of (1-Acetylcyclopentyl)acetaldehyde in scientific research. One of the potential applications is in the development of new synthetic methodologies. It can also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, (1-Acetylcyclopentyl)acetaldehyde is a unique chemical compound that has gained significant attention in the scientific community due to its reactivity and usefulness in the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it has a low toxicity profile and is not known to cause any significant adverse effects. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
The synthesis of (1-Acetylcyclopentyl)acetaldehyde can be achieved through the reaction of cyclopentylmagnesium bromide with acetaldehyde. This reaction results in the formation of the desired compound along with the formation of magnesium bromide as a byproduct. The reaction can be carried out in anhydrous ether under controlled conditions to achieve high yields of the product.
科学的研究の応用
(1-Acetylcyclopentyl)acetaldehyde has been extensively used in scientific research due to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of chiral compounds and in the development of new synthetic methodologies.
特性
CAS番号 |
152090-38-5 |
|---|---|
製品名 |
(1-Acetylcyclopentyl)acetaldehyde |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-(1-acetylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(11)9(6-7-10)4-2-3-5-9/h7H,2-6H2,1H3 |
InChIキー |
JPVBYAFIEOXPOM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CC=O |
正規SMILES |
CC(=O)C1(CCCC1)CC=O |
同義語 |
Cyclopentaneacetaldehyde, 1-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



